阿沃替尼

描述

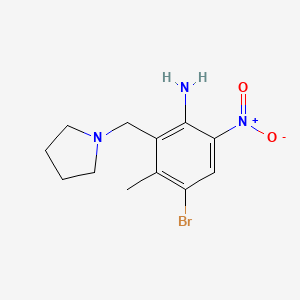

Avotaciclib, also known as BEY-1107, is a potent and orally bioavailable CDK1 inhibitor . It is under investigation in clinical trials for the treatment of locally advanced or metastatic pancreatic cancer . It targets, binds to, and inhibits the activity of CDK1, which may inhibit cancer stem cell (CSC) division, cause cell cycle arrest, and induce apoptosis . This may inhibit tumor cell proliferation .

Molecular Structure Analysis

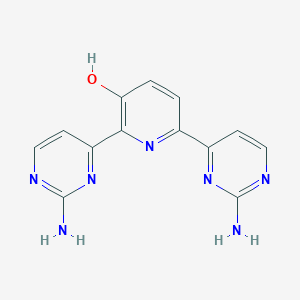

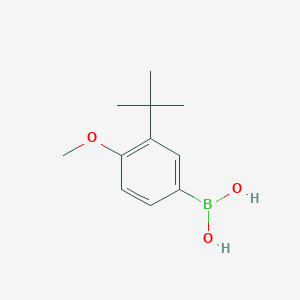

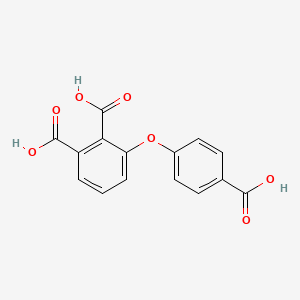

The molecular formula of Avotaciclib is C13H11N7O . The structure of Avotaciclib includes a pyridinol ring substituted at positions 2 and 6 with 2-aminopyrimidin-4-yl groups . The molecular weight is 281.27 .Physical And Chemical Properties Analysis

Avotaciclib has a molecular weight of 281.27 and a molecular formula of C13H11N7O . The compound is stable if stored as directed and should be protected from light and heat .科学研究应用

1. 科学研究中的可视化和分析

阿沃替尼在科学研究中的应用主要包括其在开发交互式可视化系统中的使用。这些系统,例如应用程序可视化系统 (AVS),旨在以最少的编程工作量促进可视化应用程序的创建,目标是科学家和工程师。这增强了集成交互式图形和高计算要求的应用程序的开发,从而支持各个科学领域的复杂数据分析 (Upson 等,1989)。

2. 增强数据解释

阿沃替尼在科学研究中的作用延伸到增强基因组变异数据的解释和可视化。AVIA(注释、可视化和影响分析)等工具利用阿沃替尼对基因组数据进行注释和可视化,帮助理解跨基因和途径的功能意义。这对于总结和指导基因组实验至关重要,为研究人员提供了一个全面的分析门户 (Reardon 等,2020)。

3. 基因组研究中的支持

阿沃替尼在基因组研究工具中的整合强调了其在功能基因组学中的重要性。例如,AVIA 是一个交互式网络服务器,它利用阿沃替尼对基因组变异进行注释、可视化和影响分析。这不仅促进了基因组数据的探索,还有助于与基因组实验相关的决策过程,突出了阿沃替尼在基因组研究中的关键作用 (Vuong、Stephens 和 Volfovsky,2014)。

4. 在化学和分子建模中的应用

除了基因组研究之外,阿沃替尼还在分子建模和计算化学中得到应用。它用于开发 Avogadro 等平台,这是一个高级分子编辑器和可视化器。阿沃替尼在此的贡献在于构建分子结构、分析计算化学包并增强化学数据的语义可访问性 (Hanwell 等,2012)。

作用机制

安全和危害

Avotaciclib is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to rinse thoroughly with large amounts of water and seek medical advice .

未来方向

The future directions of Avotaciclib and other CDK inhibitors involve finding novel modes of CDK inhibition due to the high sequence and structural conservation of the ATP binding cleft across family members . Recent advances in structural information regarding CDK assemblies and inhibitor complexes derived from X-ray crystallographic studies and cryo-electron microscopy have provided insights into the functional roles and regulatory mechanisms of CDKs and their interaction partners . These insights can contribute to the design of more effective CDK inhibitors .

属性

IUPAC Name |

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVAQKKPFOPZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1983983-41-0 | |

| Record name | Avotaciclib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1983983410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avotaciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AVOTACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6BYC0F36E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3324807.png)

![(2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B3324808.png)

![[1,1':3',1''-Terphenyl]-4,4'',5'-tricarbaldehyde](/img/structure/B3324822.png)

![3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B3324858.png)

![(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3324864.png)